5-Fluoro-3-methoxy-2-nitrophenol
Description
5-Fluoro-3-methoxy-2-nitrophenol is a fluorinated aromatic compound featuring a phenol backbone substituted with a fluorine atom at the 5-position, a methoxy group at the 3-position, and a nitro group at the 2-position. The compound’s unique substituent arrangement likely influences its electronic properties, solubility, and reactivity, making it a candidate for applications in drug development or agrochemical synthesis.
Properties
Molecular Formula |
C7H6FNO4 |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
5-fluoro-3-methoxy-2-nitrophenol |
InChI |
InChI=1S/C7H6FNO4/c1-13-6-3-4(8)2-5(10)7(6)9(11)12/h2-3,10H,1H3 |
InChI Key |
QWNOVJWYWPXEAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1[N+](=O)[O-])O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The chemical and physical properties of nitrophenol derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of 5-Fluoro-3-methoxy-2-nitrophenol with key analogs:
Table 1: Key Properties of Related Compounds
Electronic and Acidity Effects
- Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and fluorine (-F) groups are strong EWGs, which increase the acidity of the phenolic -OH group by stabilizing the deprotonated form. For example, 3-Fluoro-4-nitrophenol (pKa ~4.1) is significantly more acidic than unsubstituted phenol (pKa ~10) due to the combined effects of -F and -NO₂ .
- Methoxy Group Influence: The methoxy (-OCH₃) group in 5-Fluoro-3-methoxy-2-nitrophenol is electron-donating, which may partially counteract the acidity-enhancing effects of -F and -NO₂. This balance could result in a pKa intermediate between nitrophenols with only EWGs and those with mixed substituents.
Preparation Methods
Synthesis of 3-Methoxy-5-fluorophenol
Starting with 3,5-difluorophenol, selective methoxylation at position 3 is achieved via nucleophilic aromatic substitution (NAS) using sodium methoxide (NaOCH₃) in dimethyl sulfoxide (DMSO) at 120°C. The fluorine at position 3 is replaced by methoxy, yielding 3-methoxy-5-fluorophenol (Table 1).
Table 1: Conditions for Methoxylation of 3,5-Difluorophenol
Regioselective Nitration
Nitration of 3-methoxy-5-fluorophenol employs a mixed acid system (HNO₃/H₂SO₄) at 0–5°C. The methoxy group directs nitration to position 2 (ortho to methoxy), while the fluorine’s meta-directing influence ensures minimal para-substitution.
Key Observations :
Preparation of 5-Fluoro-2-nitrophenol
Adapting the patent method for 5-fluoro-2-nitrophenol:
-
Amination of 2,4-difluoronitrobenzene : Reaction with concentrated NH₃ (35%) at 40°C for 3 hours yields 5-fluoro-2-nitroaniline (98% yield).
-
Diazotization and Hydrolysis : Treatment with H₂SO₄ and NaNO₂ at 0–5°C, followed by thermal hydrolysis at 90–95°C, produces 5-fluoro-2-nitrophenol (94% yield).
O-Methylation at Position 3
Introducing methoxy at position 3 requires Ullmann-type coupling or Mitsunobu reaction :
-
Ullmann Conditions : 5-Fluoro-2-nitrophenol, CuI (10 mol%), K₂CO₃, and methyl iodide in DMF at 110°C for 24 hours.
-
Mitsunobu Conditions : DIAD, PPh₃, and methanol under reflux in THF.
Challenges :
-
Nitro groups deactivate the ring, necessitating harsh conditions.
-
Competitive methylation at the phenolic -OH (position 1) requires protective strategies (e.g., silylation).
Table 2: Comparative Analysis of Methylation Methods
| Method | Yield | Selectivity (Position 3) |
|---|---|---|
| Ullmann | 45% | Moderate |
| Mitsunobu | 55% | High |
Alternative Routes: Directed Ortho-Metalation
Directed Metalation Strategy
Using the methoxy group as a directing group, lithiation at position 5 (ortho to methoxy) enables fluorine introduction via electrophilic fluorination (e.g., Selectfluor®). Subsequent nitration at position 2 completes the substitution pattern.
Steps :
-
Protection : 3-Methoxyphenol is protected as its TMS ether.
-
Lithiation : LDA at −78°C in THF, followed by quenching with NFSI (N-fluorobenzenesulfonimide).
-
Deprotection and Nitration : TMS removal with TBAF, followed by nitration.
Industrial-Scale Considerations
Q & A
Q. Answer :
- NMR : ¹⁹F NMR (δ ~ -120 ppm for aromatic F) and ¹H NMR (methoxy singlet at δ 3.8–4.0 ppm; phenolic -OH absent due to nitro group’s deprotonation effect) .
- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular ion [M-H]⁻ at m/z 201.03 .
- HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>98%) and resolve positional isomers .
- Melting Point : Reported mp 75–77°C (compare with 4-Fluoro-2-nitrophenol, mp 34–37°C, to validate structural differences) .
Advanced: How do computational methods (e.g., DFT) predict the electronic effects of fluorine, methoxy, and nitro groups in this compound?
Answer :
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:
- Nitro Group : Strong electron-withdrawing effect reduces electron density at the aromatic ring, stabilizing negative charge in deprotonated forms .
- Methoxy Group : Electron-donating resonance increases reactivity at ortho/para positions, competing with fluorine’s electron-withdrawing inductive effect .
- Fluorine : Ortho-directing in electrophilic substitution but meta-directing in radical reactions due to spin polarization effects .
Experimental Validation : Compare computed IR spectra (C-F stretch ~1250 cm⁻¹) with experimental FTIR to confirm substituent interactions .
Advanced: How can contradictory data on melting points or reactivity in literature be resolved?
Answer :
Contradictions often arise from impurities or isomer coexistence. Strategies include:
- Recrystallization : Use ethanol/water (1:3) to isolate pure crystals, monitored by DSC for phase transitions .
- Isomer-Specific Analysis : Employ GC-MS with a chiral column to differentiate 3-methoxy vs. 4-methoxy isomers, which have distinct retention times .
- Kinetic Studies : Monitor nitration rates under varying temperatures to identify side products (e.g., di-nitrated derivatives) via LC-MS .
Advanced: What are the environmental fate and degradation pathways of 5-Fluoro-3-methoxy-2-nitrophenol?
Q. Answer :
- Photodegradation : UV-Vis studies show λₘₐₓ at 310 nm; nitro groups facilitate radical formation under UV light, leading to nitro-to-nitrite conversion .
- Biodegradation : Aerobic microbial assays (e.g., Pseudomonas spp.) reveal slow breakdown due to fluorine’s stability; methoxy groups are demethylated first .
- Hydrolysis : pH-dependent degradation: stable at pH 5–7 but hydrolyzes at pH >9 via nucleophilic aromatic substitution (OH⁻ attack at fluorine position) .
Basic: What safety protocols are critical when handling this compound?
Q. Answer :
- PPE : N95 respirator, nitrile gloves, and chemical goggles to prevent inhalation/skin contact (H315/H319 hazards) .
- Ventilation : Use fume hoods for synthesis steps involving nitration (HNO₃ fumes) .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before incineration to avoid releasing toxic NOₓ .
Advanced: How does the compound’s solubility profile impact its application in catalytic studies?
Q. Answer :
- Solubility : Low in water (<0.1 mg/mL) but soluble in DMSO or THF. For catalytic reactions (e.g., Suzuki coupling), use polar aprotic solvents to enhance ligand-metal coordination .
- Surfactant Effects : Micellar catalysis (e.g., SDS micelles) improves aqueous solubility by 10-fold, enabling greener reaction conditions .
Advanced: What mechanistic insights explain its reactivity in nucleophilic aromatic substitution (SNAr)?
Q. Answer :
- Activation : Nitro and fluorine groups activate the ring for SNAr. Methoxy’s resonance donation competes, requiring strong nucleophiles (e.g., amines) at elevated temperatures (80–100°C) .
- Leaving Group : Fluorine is a superior leaving group compared to Cl/Br in analogous compounds, as shown by kinetic studies (k₂ = 0.15 min⁻¹ in DMF with piperidine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
